molecular formula C15H17BO4 B14014544 2-Benzyloxy-5-ethoxyphenylboronic acid

2-Benzyloxy-5-ethoxyphenylboronic acid

Cat. No.: B14014544
M. Wt: 272.11 g/mol
InChI Key: OSQNGLHINBZBIP-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-ethoxyphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxy-5-ethoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Benzyloxy-5-ethoxyphenylboronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process typically involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-5-ethoxyphenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of both benzyloxy and ethoxy groups allows for versatile applications in various synthetic pathways, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C15H17BO4

Molecular Weight

272.11 g/mol

IUPAC Name

(5-ethoxy-2-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C15H17BO4/c1-2-19-13-8-9-15(14(10-13)16(17)18)20-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3

InChI Key

OSQNGLHINBZBIP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OCC)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

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